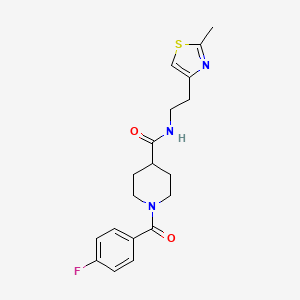![molecular formula C18H22N2O4 B7479151 ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate, also known as ETP-46464, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound belongs to a class of molecules known as pyrroles, which are known to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed that ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the development of inflammatory diseases. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of enzymes such as histone deacetylases and cyclooxygenases.
Biochemical and Physiological Effects:
ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In inflammatory diseases, ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has also been shown to have analgesic effects, which may be due to its ability to inhibit the activity of cyclooxygenases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate for lab experiments is its potential therapeutic benefits in various diseases. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been extensively studied and has shown promising results in preclinical studies. However, there are also some limitations associated with the use of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate in lab experiments. The synthesis process of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is complex and requires specialized laboratory facilities and skilled personnel. In addition, the exact mechanism of action of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions that can be explored in the research of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate. One of the areas of research is the optimization of the synthesis process of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate to make it more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate, which will help in the optimization of its therapeutic potential. In addition, the potential use of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate in combination with other drugs for the treatment of cancer and inflammatory diseases can be explored. Finally, the development of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate derivatives with improved pharmacokinetic properties can also be explored.
Conclusion:
In conclusion, ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. The exact mechanism of action of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the development of inflammatory diseases. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored in the research of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate, which will help in the optimization of its therapeutic potential.
Métodos De Síntesis
Ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that can be prepared by following a multi-step synthesis process. The synthesis of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate involves the reaction of 3-methoxyaniline with ethyl 3-oxo-4-phenylbutanoate to obtain the intermediate compound, which is then treated with methylmagnesium bromide to obtain the final product. The synthesis process of ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate is complex and requires skilled personnel and specialized laboratory facilities.
Aplicaciones Científicas De Investigación
Ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been extensively studied for its potential therapeutic benefits in various diseases. One of the main areas of research is cancer treatment, where ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In addition, ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate has been studied for its analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
ethyl 3-ethyl-4-[(3-methoxyphenyl)carbamoyl]-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-14-15(11(3)19-16(14)18(22)24-6-2)17(21)20-12-8-7-9-13(10-12)23-4/h7-10,19H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJAFXIFMEOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)NC2=CC(=CC=C2)OC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-ethyl-4-[(3-methoxyphenyl)carbamoyl]-5-methyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)

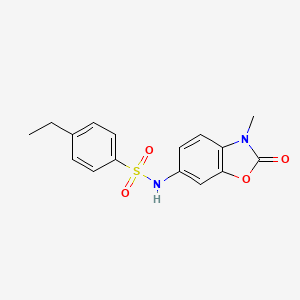
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)

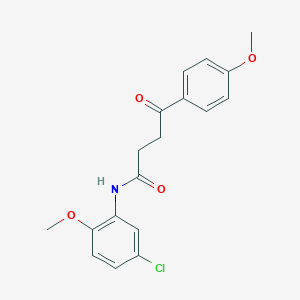

![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
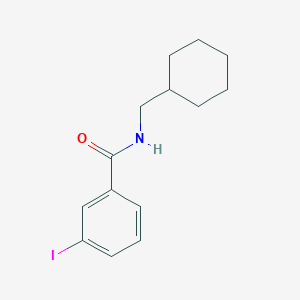
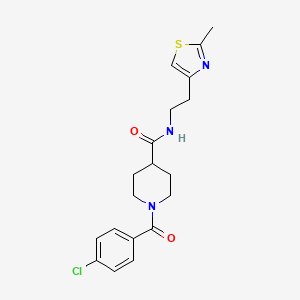
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

